

4-Hexadecylphenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Hexadecylphenol**

Cat. No.: **B1596523**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hexadecylphenol**, a long-chain alkylphenol (LCAP) of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological activity based on current understanding of related compounds.

Chemical Identity

The nomenclature and various identifiers for **4-Hexadecylphenol** are crucial for accurate documentation and research.

- IUPAC Name: **4-hexadecylphenol**[\[1\]](#)

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- p-Hexadecylphenol[\[1\]](#)
- Phenol, 4-hexadecyl-[\[1\]](#)
- 4-Palmitylphenol[\[1\]](#)

- mono-hexadecylphenol[1]
- p-n-hexadecylphenol[1]
- 4-(hexadec-1-yl)phenol[1]

Physicochemical Properties

Understanding the physical and chemical properties of **4-Hexadecylphenol** is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ O	PubChem
Molecular Weight	318.5 g/mol	PubChem[1]
CAS Number	2589-78-8	PubChem[1]
Appearance	Solid (Predicted)	
Boiling Point	~433 °C (Predicted)	
Melting Point	Not available	
Solubility	Insoluble in water; Soluble in organic solvents	General knowledge
XLogP3	9.7	PubChem[1]

Synthesis of 4-Hexadecylphenol

The synthesis of **4-Hexadecylphenol** is typically achieved via the Friedel-Crafts alkylation of phenol with 1-hexadecene. This electrophilic aromatic substitution reaction is catalyzed by a strong acid. Below is a detailed experimental protocol that can be adapted for this synthesis.

Reaction Principle

The Friedel-Crafts alkylation involves the protonation of the alkene (1-hexadecene) by a strong acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring,

preferentially at the para position due to steric hindrance at the ortho positions, to yield **4-Hexadecylphenol**.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a general procedure for the alkylation of phenol and can be specifically adapted for the synthesis of **4-Hexadecylphenol** using 1-hexadecene.

Materials:

- Phenol
- 1-Hexadecene
- Acid Catalyst (e.g., Amberlyst-15, sulfuric acid, or phosphoric acid)
- Toluene (or other suitable solvent)
- Sodium hydroxide solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Distillation apparatus
- Separatory funnel
- Reaction flask with reflux condenser and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.
- **Catalyst Addition:** Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature for similar reactions.

- Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 80-150 °C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of 1-2 hours to control the exothermic reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it needs to be neutralized.
- Neutralization: Carefully add a dilute solution of sodium hydroxide to neutralize the acidic catalyst.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the solvent by rotary evaporation.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure **4-Hexadecylphenol**.

Logical Workflow for Synthesis

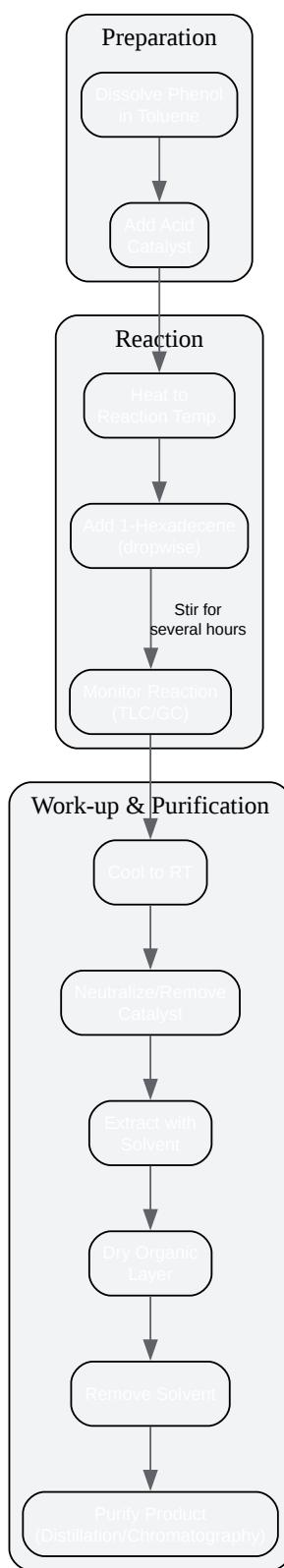
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Fig. 1: Synthesis workflow for **4-Hexadecylphenol**.

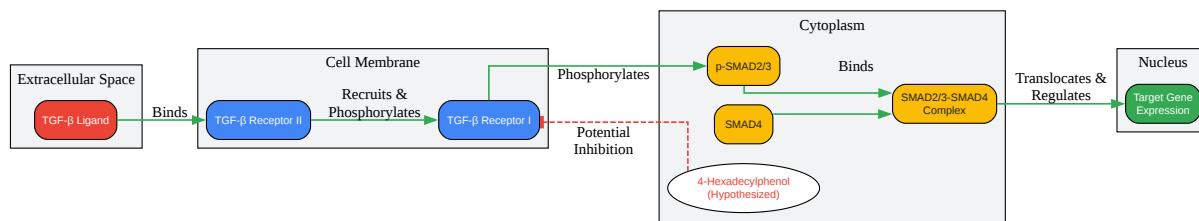
Potential Biological Activity and Signaling Pathway Interference

While specific studies on the biological signaling pathways directly affected by **4-Hexadecylphenol** are limited, extensive research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provides valuable insights. These compounds are known endocrine disruptors, primarily through their interaction with estrogen receptors.[2][3][4][5][6] Furthermore, some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor- β (TGF- β) signaling pathway.[7] Given the structural similarities, it is plausible that **4-Hexadecylphenol** may exhibit similar activities.

Potential Interference with the TGF- β Signaling Pathway

The TGF- β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][9] Disruption of this pathway is implicated in various diseases, including cancer. Some endocrine-disrupting compounds can interfere with this pathway, leading to altered cellular responses.

The diagram below illustrates a simplified model of the TGF- β signaling pathway and indicates a potential point of interference by compounds like **4-Hexadecylphenol**, based on the activity of related alkylphenols. It is important to note that this is a hypothesized mechanism for **4-Hexadecylphenol** and requires experimental validation.



[Click to download full resolution via product page](#)Fig. 2: Potential interference with the TGF- β pathway.

This guide provides a foundational understanding of **4-Hexadecylphenol** for research and development purposes. Further experimental investigation is necessary to fully elucidate its biological activities and potential applications.

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